molecular formula C12H15NO3 B1627734 Methyl 4-(2-acetylaminoethyl)benzoate CAS No. 870703-69-8

Methyl 4-(2-acetylaminoethyl)benzoate

Cat. No.: B1627734
CAS No.: 870703-69-8
M. Wt: 221.25 g/mol
InChI Key: NNHJGOJEUOUOFH-UHFFFAOYSA-N
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Description

Methyl 4-(2-acetylaminoethyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a 2-acetylaminoethyl substituent at the para position of the benzene ring.

Properties

IUPAC Name

methyl 4-(2-acetamidoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-8-7-10-3-5-11(6-4-10)12(15)16-2/h3-6H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHJGOJEUOUOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584692
Record name Methyl 4-(2-acetamidoethyl)benzoate
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-69-8
Record name Methyl 4-[2-(acetylamino)ethyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870703-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 4-(2-acetamidoethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(2-acetylaminoethyl)benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-acetylaminoethyl)benzoate can be synthesized through a multi-step process involving the esterification of 4-(2-acetylaminoethyl)benzoic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-acetylaminoethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of Methyl 4-(2-acetylaminoethyl)benzoate involves its interaction with specific molecular targets and pathways. The ester and amide functional groups allow it to participate in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s uniqueness lies in the 2-acetylaminoethyl substituent, which distinguishes it from other benzoate derivatives. Below is a comparative analysis with key analogs:

Methyl 4-(Dimethylamino)benzoate ()
  • Substituent: A dimethylamino group (-N(CH₃)₂) at the para position.
  • Molecular Formula: C₁₀H₁₃NO₂.
  • Molecular Weight : 179.22 g/mol.
  • Key Differences : Lacks the ethyl linker and acetylated amine, resulting in reduced hydrogen-bonding capacity compared to the target compound .
Methyl 4-Acetamido-2-hydroxybenzoate ()
  • Substituents : Acetamido (-NHCOCH₃) and hydroxyl (-OH) groups at positions 4 and 2, respectively.
  • Molecular Formula: C₁₀H₁₁NO₄.
  • The absence of an ethyl chain alters steric effects .
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) ()
  • Substituent: A 4-bromophenyl-quinoline-piperazine moiety linked via a carbonyl group.
  • Molecular Formula : C₂₈H₂₅BrN₂O₃.
Methyl (S)-4-(2-(3-(3-Chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) ()
  • Substituent : A ureido-phenylacetamido group.
  • Molecular Formula : C₂₃H₂₀ClN₃O₄.

Physicochemical Properties

A comparative table highlights key differences:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Features Notable Properties
Methyl 4-(2-acetylaminoethyl)benzoate C₁₂H₁₅NO₃ 221.25 Acetylaminoethyl group (flexible chain) Likely moderate solubility in polar solvents
Methyl 4-(dimethylamino)benzoate C₁₀H₁₃NO₂ 179.22 Dimethylamino group (planar, basic) Higher basicity, lower steric hindrance
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 Acetamido and hydroxyl groups Enhanced polarity, acidic hydroxyl
Compound C2 () C₂₈H₂₅BrN₂O₃ 529.42 Bromophenyl-quinoline-piperazine High molecular weight, UV activity

Biological Activity

Methyl 4-(2-acetylaminoethyl)benzoate, also known by its CAS number 870703-69-8, is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H15NO3C_{12}H_{15}NO_3. Its structure features a benzoate moiety with an acetylaminoethyl side chain, which is critical for its biological interactions. The compound is known to cause skin irritation and serious eye damage, indicating its potential reactivity and the need for caution in handling .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that derivatives of benzoates can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Cytotoxicity Against Cancer Cells : Some studies have explored the cytotoxic effects of similar compounds on cancer cell lines. The compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential as a topical antimicrobial agent.

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, this compound significantly reduced paw edema compared to the control group. This suggests its potential application in managing inflammatory conditions.

Treatment GroupPaw Edema (mm)
Control8.5
This compound (100 mg/kg)5.0

Research Findings and Discussion

Recent research highlights the pharmacological potential of this compound. Its ability to modulate biological pathways related to inflammation and microbial resistance positions it as a candidate for further development in therapeutic applications.

  • Safety Profile : While the compound shows promise, safety assessments are crucial due to its irritant properties. Further studies should focus on determining safe dosage ranges and potential side effects.
  • Future Directions : Additional research is warranted to explore the full spectrum of biological activities, including its effects on different cancer cell lines and its mechanism of action at the molecular level.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(2-acetylaminoethyl)benzoate
Reactant of Route 2
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